Enhanced Lipophilicity (cLogP) Drives Differential Permeability and Target Engagement
The 2,3-diethyl substitution on the quinoxaline core confers a measurably higher calculated partition coefficient (cLogP) compared to the 2,3-dimethyl analog, directly impacting membrane permeability and non-specific protein binding. The diethyl analog exhibits a cLogP of 3.8 ± 0.3, while the 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline records a cLogP of 2.9 ± 0.3, as computed using the XLogP3 algorithm [1]. This ~0.9 log unit increase aligns with the Hansch principle, predicting approximately a 0.9 log unit higher permeability and potentially altered tissue distribution .
| Evidence Dimension | Calculated partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP = 3.8 ± 0.3 |
| Comparator Or Baseline | 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CID 1491642): cLogP = 2.9 ± 0.3 |
| Quantified Difference | Δ cLogP ≈ +0.9 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem); consistent with ChemSpider ACD/LogP predictions |
Why This Matters
A ~0.9 log unit increase in lipophilicity can mean the difference between a compound being cell-permeable or not, directly affecting its utility in cell-based assays and in vivo models.
- [1] PubChem. (n.d.). Compound Summary for CID 1491642: 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. XLogP3 value retrieved. View Source
